2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N4O/c1-21-13-18-27-26(19-21)30(24-11-7-4-8-12-24)33-31(32-27)35-29(23-9-5-3-6-10-23)20-28(34-35)22-14-16-25(36-2)17-15-22/h3-19,29H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAANAUSEXRBRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 420.48 g/mol. The structure features a quinazoline core substituted with a pyrazole moiety and methoxy and phenyl groups that contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives indicated that compounds similar to the target compound showed high antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL .
Antiviral Activity
Quinazolines have also been explored for their antiviral potential. In particular, compounds containing pyrazole rings have been noted for their ability to inhibit viral replication. A related study highlighted that certain pyrazole derivatives effectively inhibited hepatitis C virus replication by targeting cyclooxygenase enzymes .
Anticancer Activity
The anticancer potential of quinazoline derivatives is well-documented. The compound under discussion has been implicated in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that similar compounds can inhibit kinases involved in cancer progression, leading to reduced tumor growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Quinazolines often act as enzyme inhibitors, particularly against kinases involved in cellular signaling pathways related to cancer and inflammation.
- Receptor Modulation : The presence of methoxy and phenyl groups enhances binding affinity to various receptors, influencing pathways associated with cell proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells .
Study 1: Antibacterial Efficacy
A comparative study evaluated several quinazoline derivatives, including the target compound, for antibacterial activity. The results indicated that the compound exhibited superior efficacy compared to standard antibiotics, particularly against resistant strains of bacteria .
Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell migration .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted phenylprop-2-en-1-one with hydrazine hydrate in an acidic medium, leading to the formation of the pyrazole ring. This synthetic approach is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations .
Biological Activities
The biological activities of 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline have been investigated in various studies. Notably, compounds with similar structures have demonstrated significant antimicrobial , anti-inflammatory , and anticonvulsant properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial activity against a range of pathogens. For instance, certain pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups enhances their antibacterial efficacy, suggesting a structure-activity relationship that can be exploited for developing new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been substantiated through various assays. These compounds inhibit key inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. The mechanism often involves modulation of signaling pathways related to inflammation, making these compounds candidates for treating inflammatory diseases .
Anticonvulsant Activity
Studies on pyrazole derivatives have shown promising results in anticonvulsant screening models. These compounds act on neurotransmitter systems involved in seizure activity, particularly through GABAergic mechanisms. The ability to enhance GABAergic transmission while inhibiting excitatory pathways positions these compounds as potential treatments for epilepsy .
Case Studies
Several case studies highlight the applications of 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against Mycobacterium smegmatis and found that modifications at specific positions significantly increased the zone of inhibition, indicating enhanced antibacterial properties .
- Anti-inflammatory Mechanisms : Research demonstrated that certain derivatives inhibited COX enzymes effectively in vitro, leading to reduced prostaglandin synthesis and lower inflammation markers in animal models .
- Neuroprotective Effects : In an animal model of epilepsy, derivatives were tested for their ability to reduce seizure frequency and severity. Results indicated a significant reduction in seizure episodes compared to controls, suggesting potential therapeutic benefits for epilepsy management .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Physicochemical Data for Selected Analogs
Key Observations :
- Thermal Stability : Thiazole derivatives (e.g., compound in ) exhibit stability up to 250°C, suggesting the target quinazoline compound may share similar robustness due to aromaticity .
- Substituent Effects : Methoxy groups (e.g., 4-OCH₃ in ) improve solubility, while halogens (Cl, F) enhance lipophilicity and binding affinity .
- Molecular Conformation : X-ray data for fluorophenyl-pyrazoles () reveal dihedral angles of 4.6–10.5° between pyrazole and aryl rings, indicating moderate planarity. The target compound’s quinazoline core may enforce greater rigidity, affecting protein-binding interactions .
Key Observations :
- EGFR Inhibition : Thiazole-based analogs (e.g., 77b) show potent EGFR inhibition (IC₅₀ ~114 nM), likely due to halogen-substituted aryl groups enhancing hydrophobic interactions . The target compound’s quinazoline moiety, common in kinase inhibitors (e.g., gefitinib), may offer improved selectivity.
- Cytotoxicity : Methoxy-substituted pyrazoles (e.g., ) demonstrate significant cytotoxic activity, suggesting the target compound’s 4-methoxyphenyl group could similarly enhance antitumor effects .
Q & A
Q. What methodologies assess the compound’s toxicity profile in preclinical models?
- Methodological Answer :
- In vitro cytotoxicity : HepG2 cell lines evaluate hepatotoxicity.
- In vivo acute toxicity : OECD Guideline 423 doses rodents (e.g., 300–2000 mg/kg) with mortality and organ histopathology endpoints.
- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
